molecular formula C5H12S B085833 sec-Butyl Methyl sulfide CAS No. 10359-64-5

sec-Butyl Methyl sulfide

Cat. No.: B085833
CAS No.: 10359-64-5
M. Wt: 104.22 g/mol
InChI Key: IJRCRFQMYAJPPO-UHFFFAOYSA-N
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Description

sec-Butyl Methyl Sulfide, also known as 2-(Methylthio)butane, is an organic compound with the molecular formula C5H12S. It is a sulfide, characterized by a sulfur atom bonded to a sec-butyl group and a methyl group. This compound is known for its distinct, often unpleasant odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl Methyl Sulfide can be synthesized through several methods. One common approach involves the reaction of sec-butyl halides with sodium methylthiolate. The reaction typically proceeds under mild conditions, often in the presence of a solvent like ethanol or methanol. The general reaction is as follows:

sec-Butyl Halide+Sodium Methylthiolatesec-Butyl Methyl Sulfide+Sodium Halide\text{sec-Butyl Halide} + \text{Sodium Methylthiolate} \rightarrow \text{this compound} + \text{Sodium Halide} sec-Butyl Halide+Sodium Methylthiolate→sec-Butyl Methyl Sulfide+Sodium Halide

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. This often involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl Methyl Sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or peracids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides or thiolates in polar solvents.

Major Products:

Scientific Research Applications

sec-Butyl Methyl Sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which sec-Butyl Methyl Sulfide exerts its effects involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. In biological systems, it can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

    Methyl Ethyl Sulfide: Similar structure but with an ethyl group instead of a sec-butyl group.

    Dimethyl Sulfide: Contains two methyl groups bonded to sulfur.

    Diethyl Sulfide: Contains two ethyl groups bonded to sulfur.

Uniqueness: sec-Butyl Methyl Sulfide is unique due to the presence of a sec-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRCRFQMYAJPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908490
Record name 2-(Methylsulfanyl)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-64-5
Record name 2-(Methylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10359-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylsulfanylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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